molecular formula C14H15NO5S2 B6626733 2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide

2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide

Cat. No.: B6626733
M. Wt: 341.4 g/mol
InChI Key: VAPDHJHNXALYNP-UHFFFAOYSA-N
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Description

2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide is an organic compound characterized by its complex structure, which includes methoxy, methylsulfonyl, and bis(prop-2-ynyl) groups attached to a benzenesulfonamide core

Properties

IUPAC Name

2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S2/c1-5-9-15(10-6-2)22(18,19)14-11-12(21(4,16)17)7-8-13(14)20-3/h1-2,7-8,11H,9-10H2,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPDHJHNXALYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)N(CC#C)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzenesulfonamide and propargyl bromide.

    Alkylation: The first step involves the alkylation of 2-methoxybenzenesulfonamide with propargyl bromide in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

    Sulfonylation: The intermediate product is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Automated Synthesis: Employing automated synthesis platforms to ensure reproducibility and reduce human error.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly for its sulfonamide moiety which is known for its antibacterial and anti-inflammatory properties.

    Materials Science: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: Studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical probe or therapeutic agent.

Mechanism of Action

The mechanism by which 2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide exerts its effects involves:

    Molecular Targets: The compound may target enzymes or receptors that are sensitive to sulfonamide groups, leading to inhibition or modulation of their activity.

    Pathways Involved: It may interfere with metabolic pathways involving sulfonamide-sensitive enzymes, affecting processes such as bacterial cell wall synthesis or inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    2-methoxybenzenesulfonamide: Lacks the methylsulfonyl and bis(prop-2-ynyl) groups, making it less versatile in chemical reactions.

    5-methylsulfonylbenzenesulfonamide: Does not contain the methoxy and bis(prop-2-ynyl) groups, limiting its applications in materials science.

    N,N-bis(prop-2-ynyl)benzenesulfonamide: Missing the methoxy and methylsulfonyl groups, which reduces its potential in medicinal chemistry.

Uniqueness

2-methoxy-5-methylsulfonyl-N,N-bis(prop-2-ynyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications across various scientific disciplines. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.

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